7-allyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-allyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine class Purines are nitrogenous bases found in DNA and RNA, playing a crucial role in genetic information storage and transmission
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-allyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting with the base purine structure. One common synthetic route includes the following steps:
Alkylation: : The purine core is alkylated using an appropriate alkylating agent to introduce the allyl group at the 7-position.
Methylation: : The 3-methyl group is introduced through methylation reactions, typically using methylating agents such as methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
7-allyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure, potentially altering its biological activity.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound
Scientific Research Applications
7-allyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : It can serve as a tool for studying biological processes, such as nucleotide metabolism and enzyme interactions.
Medicine: : Potential therapeutic applications include the development of new drugs for treating various diseases, given its structural similarity to natural purines.
Industry: : The compound's unique properties may be exploited in industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism by which 7-allyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, influencing their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
7-allyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can be compared with other purine derivatives, such as adenine, guanine, and xanthine These compounds share structural similarities but differ in their functional groups and biological activities
List of Similar Compounds
Adenine
Guanine
Xanthine
Theobromine
Caffeine
This compound's unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
8-(3-methoxypropylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3/c1-4-7-18-9-10(17(2)13(20)16-11(9)19)15-12(18)14-6-5-8-21-3/h4H,1,5-8H2,2-3H3,(H,14,15)(H,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHQJGPBSYPZLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCOC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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